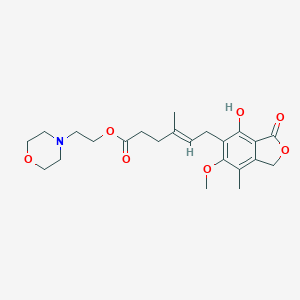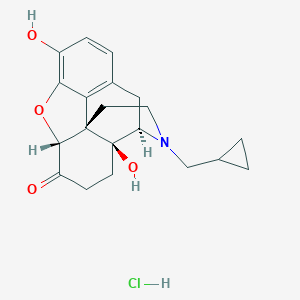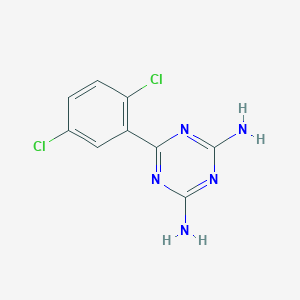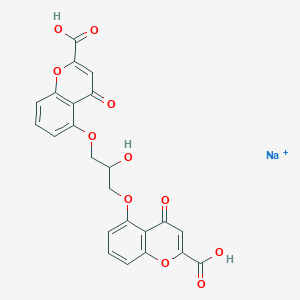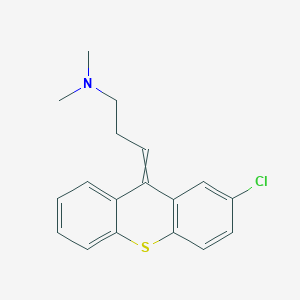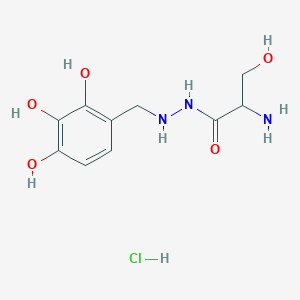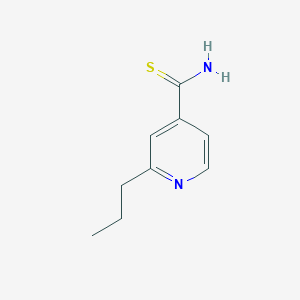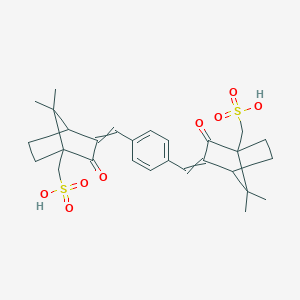
Pyrroloquinoline quinone
Overview
Description
what is 'Pyrroloquinoline quinone'? this compound (PQQ) is a redox cofactor found in some bacteria, plants, and animals. It is an important antioxidant and is believed to have a role in energy metabolism, mitochondrial health, and cognitive function. PQQ has been studied for its potential to reduce inflammation, improve cognitive function, and protect against oxidative stress. the use of 'this compound' this compound (PQQ) is a redox cofactor found in bacteria, fungi, and plants. It is a potent antioxidant and has been shown to have a variety of health benefits, including improved cognitive function, enhanced energy levels, and improved immune system function. PQQ has also been studied for its potential to reduce inflammation, protect against oxidative damage, and increase mitochondrial biogenesis. It is available in supplement form and is often combined with other compounds such as CoQ10 and alpha-lipoic acid for a synergistic effect. PQQ may also be used in skin care products to help reduce wrinkles and improve skin elasticity. the chemistry of 'this compound' this compound (PQQ) is an organic compound that is found in a variety of foods, such as kiwi fruit, green peppers, and human breast milk. It is also produced by certain bacteria, fungi, and plants. PQQ has a unique structure, consisting of a pyrroloquinoline ring system with two quinone groups attached to it. It is an antioxidant, meaning it helps to protect cells from damage caused by free radicals. It is also thought to have potential therapeutic benefits, such as reducing inflammation and promoting cognitive function. PQQ has been studied for its potential role in the treatment of certain diseases, such as Parkinson's and Alzheimer's. the biochemical/physical effects of 'this compound' this compound (PQQ) is a compound found naturally in some foods and supplements that has been studied for its potential health benefits. PQQ has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It may also help to improve cognitive function and protect against age-related cognitive decline. It has also been shown to have a positive effect on energy metabolism and may help to reduce fatigue. In addition, PQQ may help to protect against certain types of cancer, improve heart health, reduce inflammation, and improve skin health. the benefits of 'this compound' this compound (PQQ) is a powerful antioxidant that has been studied for its potential health benefits. It has been shown to have anti-inflammatory, neuroprotective, and cardioprotective effects. PQQ may also help protect against cognitive decline, improve energy levels, and enhance mitochondrial function. Additionally, it has been suggested that PQQ may help protect against certain types of cancer and boost the immune system. Finally, PQQ may help improve overall health by increasing energy levels and promoting healthy cell function. the related research of 'this compound' 1. Spectroscopic Characterization of this compound (PQQ): A Redox Coenzyme in Biological Systems. 2. This compound (PQQ) as a Potential Neuroprotective and Memory Enhancing Agent. 3. Antioxidant Activity of this compound (PQQ) and Its Derivatives. 4. This compound (PQQ) and Its Role in Mitochondrial Function. 5. This compound (PQQ): An Emerging Nutrient for Health Promotion. 6. This compound (PQQ): Its Role in Redox Signaling and Its Potential as a Novel Therapeutic Target. 7. This compound (PQQ): A Novel Antioxidant and Its Potential Role in the Prevention and Treatment of Neurodegenerative Diseases. 8. This compound (PQQ) and Its Role in the Regulation of Metabolism. 9. This compound (PQQ) and Its Potential Role in the Prevention and Treatment of Cardiovascular Disease. 10. This compound (PQQ) and Its Potential Role in the Prevention and Treatment of Diabetes.
Scientific Research Applications
Neurodegenerative Diseases : PQQ shows promise in neurodegenerative diseases such as Parkinson's disease by preventing amyloid fibril formation of alpha-synuclein, which may help in treatment (Kobayashi et al., 2006). It also exhibits neuroprotective effects in models of cerebral hypoxia/ischemia (Jensen et al., 1994) and traumatic brain injury (Zhang et al., 2017; Zhang et al., 2012).
Heart Disease : PQQ could be beneficial in heart disease treatment by modulating pathways like NF-κB and MAPK (Liu et al., 2016; Wen et al., 2020).
Detoxification and Liver Protection : PQQ protects against liver injury induced by substances like carbon tetrachloride, possibly through free radical elimination (Tsuchida et al., 1993).
Anti-inflammatory Effects : It has been found to inhibit inflammatory responses in conditions like rheumatoid arthritis (Liu et al., 2016).
Anticancer Potential : PQQ's role in cancer treatment is not explicitly detailed in the current summary, but its involvement in pathways like NF-κB suggests potential anticancer applications.
Cataract Prevention : The research does not provide direct evidence for cataract prevention, but its antioxidant properties might contribute to such effects.
Metabolic Bone Disease : While specific studies on metabolic bone disease were not highlighted, PQQ's influence on gene expression patterns related to cell signaling and transport indicates potential relevance (Tchaparian et al., 2010).
General Health : PQQ supplementation improves energy utilization and reproductive performance in animals, and it may prevent the reduction of brain function in aged persons, particularly in attention and working memory (Tchaparian et al., 2010; Itoh et al., 2016).
Mechanism of Action
Target of Action
Pyrroloquinoline quinone (PQQ) is a redox cofactor primarily targeting several dehydrogenases . It interacts with quinohemoprotein ethanol dehydrogenase type-1, quinoprotein glucose dehydrogenase B, pyrroloquinoline-quinone synthase, quinoprotein ethanol dehydrogenase, and quinohemoprotein alcohol dehydrogenase ADH IIB . These enzymes play crucial roles in various metabolic processes, including glucose metabolism and alcohol breakdown .
Mode of Action
As a redox cofactor, PQQ catalyzes continuous redox reactions involving the oxidation of various substrates . It is capable of accepting and donating electrons, thereby playing a key role in redox homeostasis . PQQ’s interaction with its target enzymes facilitates these redox reactions, leading to changes in the metabolic processes they govern .
Biochemical Pathways
PQQ is involved in numerous biochemical pathways. It is synthesized via a complex pathway involving the condensation of tyrosine, glutamate, and acetate . This pathway is integral to its role in bacterial redox reactions and growth processes . PQQ also influences the cAMP-responsive element-binding protein (CREB)-peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α) and insulin signaling pathways .
Pharmacokinetics
It is known that pqq can be absorbed by the lower intestinal tract . Its bioavailability is influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The action of PQQ results in a multitude of physiological and biochemical effects. It has been shown to have antioxidant properties, protecting living cells from oxidative damage . PQQ also stimulates growth in both mammals and plants . Furthermore, it has been implicated in neuroprotection, anti-diabetes, and immune enhancement .
Action Environment
The action of PQQ can be influenced by various environmental factors. For instance, its wide distribution in dietary sources, including vegetables and meats, contributes to its presence in human and rat tissues . Moreover, the efficiency of PQQ production can be affected by the lack of in-depth understanding of PQQ biosynthesis and regulation . Future research is needed to fully understand how environmental factors influence PQQ’s action, efficacy, and stability.
Future Directions
Current observations suggest vitamin-like PQQ has strong potential as a potent therapeutic nutraceutical . It’s associated with biological processes such as mitochondriogenesis, reproduction, growth, and aging . Moreover, potential health benefits, such as improved metabolic flexibility and immuno-and neuroprotection, are associated with PQQ supplementation .
Biochemical Analysis
Biochemical Properties
Pyrroloquinoline quinone acts as a redox cofactor, a free radical scavenger, and an amine oxidase catalyst . It participates in redox cycling and exhibits antioxidant activity . It can protect against oxidation and enhance immune function . PQQ covalently interacts with different enzymes and the proteins interacting with PQQ were originally termed as quinoproteins .
Cellular Effects
PQQ has numerous effects on cellular and mitochondrial metabolism . It has been reported to have neuroprotective effects, which has been used as a new type of drug for the treatment of neurodegenerative diseases . PQQ has the functions of regulating blood sugar level and reducing blood lipid index . Additionally, PQQ can be easily absorbed by the lower intestinal tract with no toxicity and genotoxicity in oral administration, so PQQ can be taken orally for improving the health status .
Molecular Mechanism
As a redox cofactor, PQQ is capable of catalyzing continuous redox reactions involving oxidation of thiols, riboflavin, ubiquinone, terminal cytochromes, tocopheroxyl radicals, and nicotinamide adenine dinucleotide cofactors . PQQ stimulates the phosphorylation and activation of CREB and enhances PGC-1α expression .
Temporal Effects in Laboratory Settings
PQQ has been shown to have a moderate effect on mitochondrial biogenesis and content, and a metabolic variation in non-diseased retinal ganglion cell-related tissues was identified after PQQ treatment . PQQ is neuroprotective in two models of retinal ganglion cell degeneration .
Dosage Effects in Animal Models
In animal studies, PQQ deficiency increased the plasma glucose level, reduced hepatic mitochondrial content by 20–30%, and elevated plasma lipid levels, while PQQ supplementation reversed the mitochondrial alterations and metabolic impairment and significantly improved the lipid profile in diabetic rats .
Metabolic Pathways
PQQ is a quinone cofactor and is reported to have numerous effects on cellular and mitochondrial metabolism . It has been shown to be an antioxidant protecting the living cells from oxidative damage in vivo and the biomolecules from artificially produced reaction oxygen species in vitro .
Transport and Distribution
The transport and distribution mechanisms of PQQ remain unclear. It is known that PQQ is a ubiquitous molecule that influences a multitude of physiological and biochemical processes and has been established to be beneficial for growth and stress tolerance in both bacteria and higher organisms .
Subcellular Localization
PQQ is initially characterized as a redox cofactor for membrane-bound dehydrogenases in the bacterial system . Subsequently, PQQ was shown to be an antioxidant protecting the living cells from oxidative damage in vivo and the biomolecules from artificially produced reaction oxygen species in vitro .
properties
IUPAC Name |
4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZSJMASHPLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041162 | |
| Record name | Methoxatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyrroloquinoline quinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
72909-34-3 | |
| Record name | Pyrroloquinoline quinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72909-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072909343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrroloquinoline Quinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methoxatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRROLOQUINOLINEDIONE TRICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47819QGH5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrroloquinoline quinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

